

microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis

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Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 20-24 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression.[1] The discovery of the first miRNA, lin-4, in *C. elegans* in 1993 by Victor Ambros and Gary Ruvkun, marked a paradigm shift in our understanding of gene regulation.[2][3][4][5][6][7] This seminal work revealed a novel layer of genetic control that is conserved across species, including humans.[3] Among the thousands of miRNAs identified to date, microRNA-140 (miR-140) has garnered significant attention for its specific and crucial roles in developmental processes and disease, particularly in cartilage biology and osteoarthritis.[8][9][10] This technical guide provides an in-depth exploration of the discovery, biogenesis, and experimental analysis of miR-140.

Discovery of microRNA-140

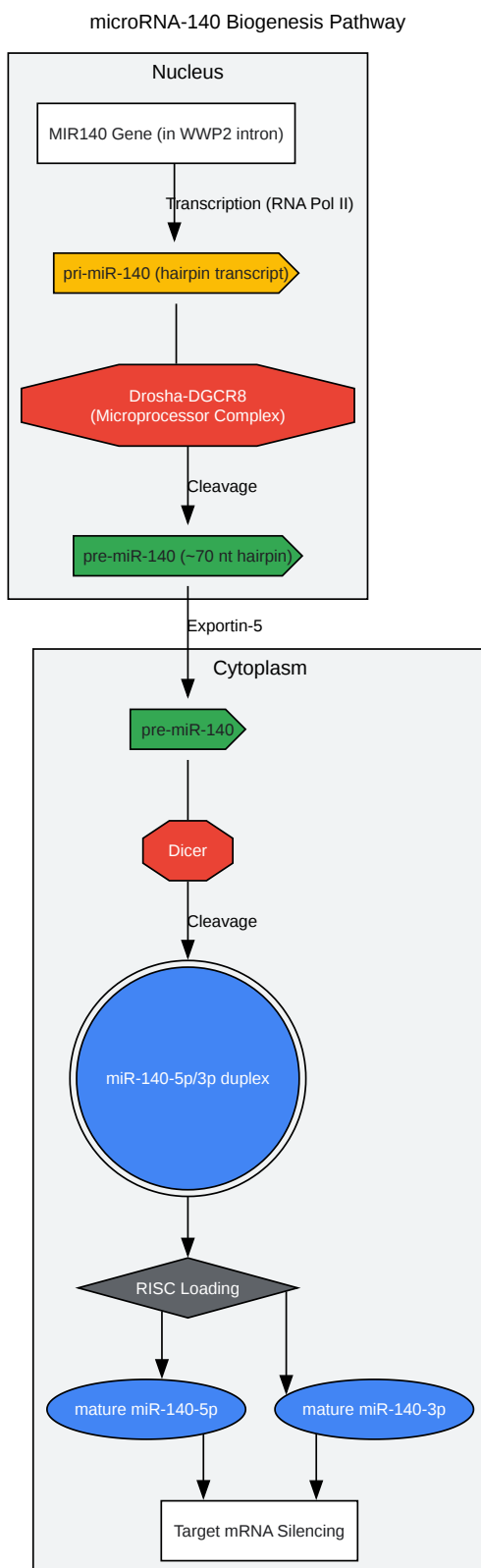
While the general discovery of microRNAs dates back to 1993, the specific identification of miR-140 occurred in the subsequent years of intensive research aimed at cloning and characterizing these novel regulatory molecules.[2][3][4][5][6][7] A key early study that provided significant insight into the function of miR-140 was published in 2008, where researchers experimentally identified its targets in cartilage-specific cells.[11][12] This work, along with other contemporary studies, solidified the understanding of miR-140 as a critical regulator in chondrocytes.[9]

Biogenesis of microRNA-140

The biogenesis of miR-140 follows the canonical miRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of two mature miRNA strands: miR-140-5p and miR-140-3p.[\[2\]](#)

- **Transcription:** The MIR140 gene is located within an intron of the WWP2 gene on chromosome 16 in humans.[\[13\]](#) It is transcribed by RNA Polymerase II to produce a long primary transcript known as pri-miR-140.[\[1\]](#) This pri-miRNA transcript forms a characteristic hairpin structure.
- **Nuclear Processing by Drosha-DGCR8:** In the nucleus, the pri-miR-140 is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8.[\[14\]](#)[\[15\]](#) This cleavage event excises the hairpin precursor, a ~70 nucleotide molecule called pre-miR-140.
- **Nuclear Export:** The pre-miR-140 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5.[\[15\]](#)
- **Cytoplasmic Processing by Dicer:** In the cytoplasm, the pre-miR-140 hairpin is further processed by another RNase III enzyme, Dicer.[\[15\]](#)[\[16\]](#) Dicer cleaves the terminal loop of the pre-miR-140, yielding a short, double-stranded RNA duplex.
- **Mature miRNA Formation:** This duplex consists of the two mature strands, miR-140-5p and miR-140-3p. One of these strands, the "guide" strand, is preferentially loaded into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs) for translational repression or degradation. The other "passenger" strand is typically degraded.

Signaling Pathway Diagram



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Caption: Canonical biogenesis pathway of microRNA-140.

Quantitative Data on miR-140 Expression

The relative abundance of the two mature strands, miR-140-5p and miR-140-3p, can vary significantly between different tissues and disease states.

Tissue/Condition	Relative Expression of miR-140-5p vs. miR-140-3p	Reference
Human Articular Cartilage	miR-140-3p is >10-fold more abundant than miR-140-5p.	[17] [18] [19]
Synovial Fluid (Knee Osteoarthritis)	miR-140-5p is approximately 7.4 times more abundant than miR-140-3p.	[20]
Human Tissues (General)	Tissue-specific matching expression profiles for both -3p and -5p forms.	[21] [22]

Experimental Protocols

The study of miR-140 relies on a variety of molecular biology techniques to detect its expression and validate its targets.

Northern Blotting for microRNA Detection

Northern blotting is a classical technique to detect and quantify specific RNA molecules. For miRNAs, this method requires modifications to account for their small size.

1. RNA Extraction:

- Total RNA is extracted from cells or tissues using a method that efficiently recovers small RNAs, such as TRIzol reagent or a dedicated miRNA isolation kit.

2. Polyacrylamide Gel Electrophoresis:

- 10-30 µg of total RNA is resolved on a 15% denaturing polyacrylamide gel containing 8 M urea.

- A low-molecular-weight RNA ladder should be run alongside the samples.

3. RNA Transfer:

- The RNA is transferred from the gel to a positively charged nylon membrane via electroblotting or capillary transfer.
- The membrane is then UV cross-linked to immobilize the RNA.

4. Hybridization:

- The membrane is pre-hybridized in a suitable hybridization buffer.
- A labeled probe complementary to the mature miR-140 sequence (either -5p or -3p) is added. Locked Nucleic Acid (LNA) probes are often used to increase sensitivity and specificity.[\[1\]](#)[\[23\]](#)[\[24\]](#)
- Hybridization is typically carried out overnight at a temperature optimized for the specific probe.

5. Washing and Detection:

- The membrane is washed with stringent buffers to remove non-specifically bound probe.
- The signal is detected using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).[\[25\]](#)

In Situ Hybridization (ISH) for microRNA Localization

ISH allows for the visualization of miRNA expression within the context of tissue architecture.

1. Tissue Preparation:

- Tissues are fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned, or prepared as cryosections.[\[26\]](#)

2. Permeabilization and Pre-hybridization:

- Tissue sections are treated with proteinase K to improve probe accessibility.

- Sections are pre-hybridized to block non-specific binding sites.[27]

3. Hybridization:

- A DIG-labeled LNA probe complementary to miR-140 is applied to the sections and hybridized overnight in a humidified chamber.[26][27]

4. Post-Hybridization Washes:

- Stringent washes are performed to remove unbound probe.

5. Immunodetection and Visualization:

- An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.
- A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of miRNA expression.[26]
- The sections are counterstained and visualized under a microscope.

Luciferase Reporter Assay for Target Validation

This assay is used to determine if a gene is a direct target of a specific miRNA.

1. Vector Construction:

- The 3' Untranslated Region (3' UTR) of the putative target gene containing the predicted miR-140 binding site is cloned downstream of a luciferase reporter gene in an expression vector.[28][29][30][31][32]
- A control vector with a mutated miR-140 binding site is also created.

2. Cell Transfection:

- A suitable cell line (e.g., HEK293T) is co-transfected with:
 - The luciferase reporter vector (either wild-type or mutant 3' UTR).
 - A plasmid expressing pre-miR-140 or a synthetic miR-140 mimic.

- A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
[28][32]

3. Luciferase Activity Measurement:

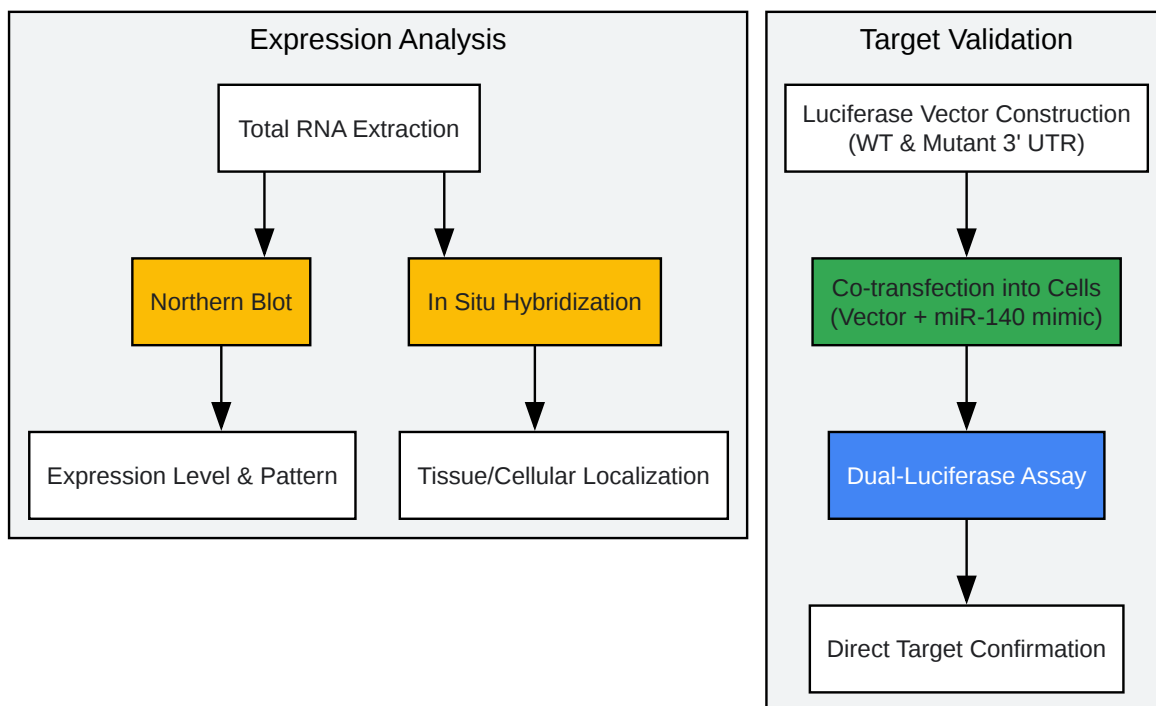
- After 24-48 hours, the cells are lysed, and the activities of both luciferases are measured using a luminometer.[28][32]

4. Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity.
- A significant decrease in luciferase activity in the presence of miR-140 with the wild-type 3' UTR, but not with the mutant 3' UTR, confirms a direct interaction.

Experimental Workflow Diagram

Experimental Workflow for miR-140 Analysis



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